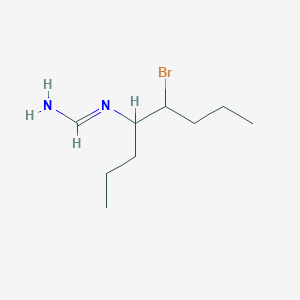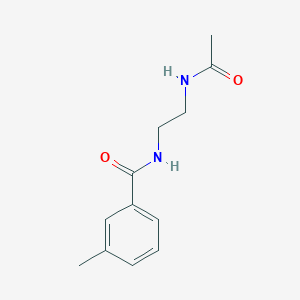
Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with triethyl orthoformate, followed by a series of condensation and esterification reactions. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate exerts its effects involves interactions with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can modulate biological pathways and influence the compound’s activity in different contexts.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate
- Methyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate
- Ethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate
Uniqueness
Triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate is unique due to its specific ester groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in applications where precise control over chemical behavior is required.
Propiedades
Número CAS |
93666-08-1 |
|---|---|
Fórmula molecular |
C16H23NO6 |
Peso molecular |
325.36 g/mol |
Nombre IUPAC |
triethyl 1-cyano-2-methylpent-1-ene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C16H23NO6/c1-5-21-14(18)9-8-12(15(19)22-6-2)11(4)13(10-17)16(20)23-7-3/h12H,5-9H2,1-4H3 |
Clave InChI |
RBHIMDDSQVJZBU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(C(=C(C#N)C(=O)OCC)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


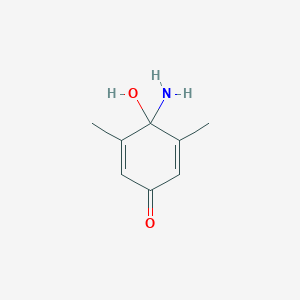
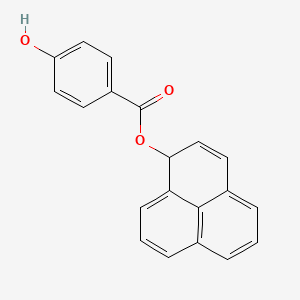
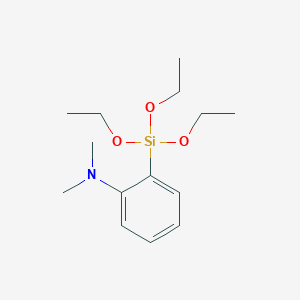
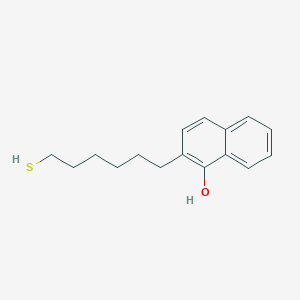
![Benzoic acid;[2-(2-phenylsulfanylethyl)phenyl]methanol](/img/structure/B14353515.png)
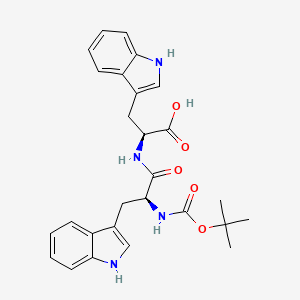

![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)
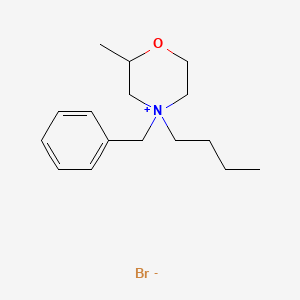

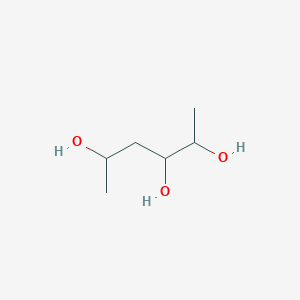
![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
